molecular formula C24H22O3 B14497489 Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol CAS No. 63995-53-9

Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol

Cat. No.: B14497489
CAS No.: 63995-53-9
M. Wt: 358.4 g/mol
InChI Key: RDDPAIAUCVKNSW-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is a complex organic compound that combines the properties of acetic acid and anthracene derivatives. This compound is notable for its unique structure, which includes an anthracene backbone substituted with a methyl group and a 4-methylphenyl group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-10-(4-methylphenyl)anthracene, which can be synthesized through Friedel-Crafts alkylation of anthracene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the hydroxyl group at the 9-position, forming 2-methyl-10-(4-methylphenyl)anthracen-9-ol. Finally, the hydroxyl group is esterified with acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, particularly at the 1- and 2-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The acetic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Shares the acetic acid and methylphenyl groups but lacks the anthracene moiety.

    Anthracene-9-carboxylic acid: Contains the anthracene backbone with a carboxylic acid group at the 9-position.

    2-Methyl-10-phenylanthracene: Similar structure but without the 4-methyl group on the phenyl ring.

Uniqueness

Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the anthracene and acetic acid moieties allows for diverse applications in various fields, setting it apart from other similar compounds.

Properties

CAS No.

63995-53-9

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol

InChI

InChI=1S/C22H18O.C2H4O2/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-19(17)22(23)20-13-15(2)9-12-18(20)21;1-2(3)4/h3-13,23H,1-2H3;1H3,(H,3,4)

InChI Key

RDDPAIAUCVKNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)C.CC(=O)O

Origin of Product

United States

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